1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one

Description

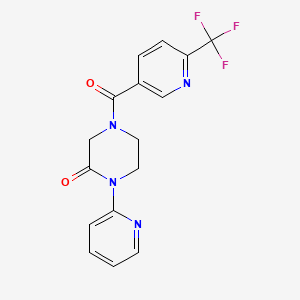

1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one (a six-membered lactam ring) core substituted with a pyridin-2-yl group at position 1 and a 6-(trifluoromethyl)nicotinoyl moiety at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and nicotinoyl groups may contribute to binding interactions in biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-pyridin-2-yl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2/c17-16(18,19)12-5-4-11(9-21-12)15(25)22-7-8-23(14(24)10-22)13-3-1-2-6-20-13/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYZKGMIKFXNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazin-2-one derivative reacts with a pyridin-2-yl halide in the presence of a base. The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl or nicotinoyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridin-2-yl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl oxides, while reduction may produce piperazin-2-ol derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on formula C₁₆H₁₄F₃N₅O₂.

Structural Analysis

- Piperazin-2-one vs.

- Substituent Effects: Trifluoromethyl Nicotinoyl: The 6-(trifluoromethyl)nicotinoyl group combines electron-withdrawing effects (CF₃) with hydrogen-bonding capacity (amide), likely enhancing target affinity and metabolic resistance compared to simpler aryl groups (e.g., thiophene in MK45) . Pyridin-2-yl vs. Morpholino/Methyl-Phenyl: The pyridin-2-yl group may engage in π-stacking or metal coordination, whereas morpholino () or methyl-phenyl () substituents modulate solubility and steric bulk .

Pharmacological Implications

- Enzyme Inhibition: Piperazin-2-one derivatives in demonstrate potent coagulation factor X inhibition, suggesting the target compound may similarly interact with serine proteases. The nicotinoyl group’s planar structure could mimic nucleotide cofactors in kinase binding pockets .

- Metabolic Stability: The trifluoromethyl group in the target compound and MK45 reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ’s nicotinic acid derivative) .

Biological Activity

1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, enzyme modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridine and a trifluoromethyl-nicotinoyl moiety. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of its antiviral properties and enzyme modulation. The following sections detail specific findings from recent studies.

Antiviral Activity

A study published in Frontiers in Plant Science investigated the antiviral effects of various trifluoromethyl pyridine piperazine derivatives, including the target compound. The results indicated that these compounds could enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) in plants, thus improving resistance against viral infections like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) .

Table 1: EC50 Values of Active Compounds Against TMV

| Compound | EC50 (μg/mL) | Curative Activity (%) |

|---|---|---|

| A1 | 500 | 64.1 |

| A3 | 500 | 61.0 |

| A16 | 347.8 | 68.6 |

Enzyme Modulation

The compound has been shown to significantly increase the activity of key defense enzymes in response to viral infection. For example, the activity of PAL peaked at 65 units/g on day five post-treatment with compound A16, which was significantly higher than control groups .

Table 2: Enzyme Activity Induced by Compound A16

| Enzyme | Peak Activity (units/g) | Comparison to Control |

|---|---|---|

| SOD | 200 | +3.13 times |

| PPO | 200 | +2.63 times |

| PAL | 65 | +1.67 times |

Case Studies

Several case studies have highlighted the efficacy of this compound in agricultural applications, particularly as a plant activator for controlling viral diseases. For instance, compounds derived from the same structural class have demonstrated protective effects against TMV and CMV, with some exhibiting curative properties superior to traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.